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molecular formula C10H8BrN B1280046 7-Bromo-2-methylquinoline CAS No. 4965-34-8

7-Bromo-2-methylquinoline

Cat. No. B1280046
M. Wt: 222.08 g/mol
InChI Key: VEKOCCXFMXGRTF-UHFFFAOYSA-N
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Patent
US08759331B2

Procedure details

Selenium dioxide (1.6 g, 14 mmol, 1.3 eq) was suspended in dioxan (50 mL) and was heated to 60° C. At this temperature 7-bromoquinaldine (2.5 g, 11.2 mmol) was introduced and the mixture was left at 80° C. for 3 hours. After cooling the mixture to room temperature, the crude slurry was filtered on celite, eluted with dioxan and concentrated under reduced pressure. The product was obtained pure as a brown solid (3.3 g, >98%) that was used without furter purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[Br:4][C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][C:11]([CH3:15])=[N:12]2)=[CH:7][CH:6]=1>O1CCOCC1>[Br:4][C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][C:11]([CH:15]=[O:2])=[N:12]2)=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[Se](=O)=O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC=C2C=CC(=NC2=C1)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to room temperature
FILTRATION
Type
FILTRATION
Details
the crude slurry was filtered on celite
WASH
Type
WASH
Details
eluted with dioxan
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C2C=CC(=NC2=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 124.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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